molecular formula C18H22N2O2 B13763835 (S)-4-(3,4-Dihydro-6,7-dimethoxy-1-methyl-2(1H)-isoquinolinyl)benzenamide CAS No. 65492-86-6

(S)-4-(3,4-Dihydro-6,7-dimethoxy-1-methyl-2(1H)-isoquinolinyl)benzenamide

Cat. No.: B13763835
CAS No.: 65492-86-6
M. Wt: 298.4 g/mol
InChI Key: NXBGECSRPXMFSH-LBPRGKRZSA-N
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Description

(S)-4-(3,4-Dihydro-6,7-dimethoxy-1-methyl-2(1H)-isoquinolinyl)benzenamide is a chiral tetrahydroisoquinoline derivative characterized by a 6,7-dimethoxy-substituted isoquinoline core, a methyl group at position 1, and a benzenamide moiety at position 2. The stereochemistry at the chiral center (S-configuration) distinguishes it from racemic analogs and may influence its biological activity.

Properties

CAS No.

65492-86-6

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

4-[(1S)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]aniline

InChI

InChI=1S/C18H22N2O2/c1-12-16-11-18(22-3)17(21-2)10-13(16)8-9-20(12)15-6-4-14(19)5-7-15/h4-7,10-12H,8-9,19H2,1-3H3/t12-/m0/s1

InChI Key

NXBGECSRPXMFSH-LBPRGKRZSA-N

Isomeric SMILES

C[C@H]1C2=CC(=C(C=C2CCN1C3=CC=C(C=C3)N)OC)OC

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1C3=CC=C(C=C3)N)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1S)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]aniline typically involves multiple steps, starting from readily available precursors. One common method involves the reduction of nitroarene derivatives to form aniline intermediates, followed by cyclization and functional group modifications to introduce the isoquinoline structure and methoxy groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of catalysts and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(1S)-6,7-Dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as zinc and hydrochloric acid, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring .

Scientific Research Applications

4-[(1S)-6,7-Dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1S)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 6,7-dimethoxy-1-methyl-tetrahydroisoquinoline derivatives. Below is a detailed comparison with key analogs, focusing on structural variations, synthesis methods, and reported bioactivities.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Differences Synthesis Yield (%) Reported Bioactivity Source
(S)-4-(3,4-Dihydro-6,7-dimethoxy-1-methyl-2(1H)-isoquinolinyl)benzenamide (Target) Chiral (S)-configuration; benzenamide substituent at position 4 Not reported Hypothesized orexin-1 receptor antagonism (based on structural analogs) N/A
6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) Carboxamide group at position 2; lacks chirality Not reported Antimicrobial activity against Gram-positive bacteria (in vitro) [Molecules, 2011]
N-Benzyl-2-(1-{[3-(diethylamino)-4-methoxyphenyl]methyl}-6,7-dimethoxy-THIQ-2-yl)acetamide (30) Diethylamino-methoxyphenyl substituent; acetamide side chain 76% Selective orexin-1 receptor antagonist (IC₅₀ = 12 nM) [Effect of 1-Substitution...]
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) Ethyl ester at position 2 Not reported Precursor for antimicrobial or antitumor agents [Molecules, 2011]
6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) Methylsulfonyl group at position 2 Not reported Intermediate for neuroactive compounds [Molecules, 2011]

Key Observations

Substituent Impact on Bioactivity :

  • The benzenamide group in the target compound may enhance binding to aromatic-rich receptor pockets (e.g., orexin-1), similar to compound 30’s acetamide side chain .
  • Methoxy groups at positions 6 and 7 are conserved across analogs and critical for hydrophobic interactions in receptor binding .

Stereochemical Influence: The (S)-configuration of the target compound could confer higher selectivity compared to racemic mixtures, as observed in other chiral tetrahydroisoquinolines .

Synthetic Accessibility: Derivatives with bulky substituents (e.g., compound 30’s diethylamino group) exhibit lower yields (15–82%) due to steric hindrance during alkylation steps .

Research Findings and Limitations

  • Pharmacological Gaps : While the target compound shares structural motifs with orexin-1 antagonists (e.g., compound 30), direct evidence of its receptor affinity or cytotoxicity is lacking.
  • Substructure-Activity Relationships (SAR) : Data mining studies suggest that the 6,7-dimethoxy-1-methyl scaffold is a frequent substructure in bioactive compounds, particularly those targeting G-protein-coupled receptors (GPCRs) .
  • Synthetic Challenges: The chiral synthesis of (S)-configured tetrahydroisoquinolines often requires asymmetric catalysis or chiral resolution, which may limit scalability .

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